molecular formula C20H21N3OS B2383516 N-(2,5-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932514-50-6

N-(2,5-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Katalognummer B2383516
CAS-Nummer: 932514-50-6
Molekulargewicht: 351.47
InChI-Schlüssel: DTGFMOTXSFYGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as DMPI-TA and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of DMPI-TA is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. DMPI-TA has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and cyclin-dependent kinase 2 (CDK2).
Biochemical and Physiological Effects:
DMPI-TA has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the activity of certain enzymes involved in cancer cell proliferation. DMPI-TA has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DMPI-TA is its potential as a novel anticancer agent. DMPI-TA has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for further development as a chemotherapeutic agent. However, one of the major limitations of DMPI-TA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of DMPI-TA. One potential direction is the development of novel formulations of DMPI-TA that can improve its solubility and bioavailability, making it easier to administer in vivo. Another potential direction is the identification of the specific molecular targets of DMPI-TA, which could lead to the development of more targeted and effective anticancer therapies. Additionally, further studies are needed to explore the potential applications of DMPI-TA in the treatment of various inflammatory diseases.

Synthesemethoden

The synthesis of DMPI-TA involves the condensation of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetic acid with 2,5-dimethylphenylamine. The reaction is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DMPI-TA.

Wissenschaftliche Forschungsanwendungen

DMPI-TA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DMPI-TA has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-9-10-15(2)17(11-14)22-19(24)13-25-20-21-12-18(23(20)3)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGFMOTXSFYGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.